Cas no 1804483-68-8 (4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine)

4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3F4IN2O3/c8-2-3-1-4(17-7(9,10)11)13-6(12)5(3)14(15)16/h1H,2H2
- InChIKey: FDDXEGSIHYJZHT-UHFFFAOYSA-N
- SMILES: IC1=C(C(CF)=CC(=N1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- トポロジー分子極性表面積: 67.9
- XLogP3: 3
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029090517-1g |
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine |
1804483-68-8 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
4-(Fluoromethyl)-2-Iodo-3-Nitro-6-(Trifluoromethoxy)pyridine (CAS No. 1804483-68-8): A Key Intermediate in Modern Pharmaceutical Synthesis
4-(Fluoromethyl)-2-Iodo-3-Nitro-6-(Trifluoromethoxy)pyridine, identified by its CAS number 1804483-68-8, is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its broad spectrum of biological activities and synthetic utility. The strategic arrangement of functional groups—specifically the fluoromethyl, iodo, nitro, and trifluoromethoxy substituents—endows this molecule with unique chemical properties that make it invaluable in the development of novel therapeutic agents.
The fluoromethyl group is particularly noteworthy, as fluorine-containing compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This characteristic has made fluorinated pyridines a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors, antiviral agents, and anticancer drugs. The presence of the iodo group further enhances the synthetic potential of this compound, serving as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores that exhibit potent biological activity.
The nitro group contributes to the electron-deficient nature of the pyridine ring, influencing its reactivity and electronic properties. This feature is particularly useful in directing subsequent functionalization steps, allowing for precise control over molecular modifications. Additionally, the nitro group can be reduced to an amine, providing another pathway for diversification of the molecular framework. The combination of these functional groups makes 4-(Fluoromethyl)-2-Iodo-3-Nitro-6-(Trifluoromethoxy strong>)pyridine a multifaceted tool for medicinal chemists seeking to develop next-generation therapeutics.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various disease pathways. Pyridine-based scaffolds have emerged as promising candidates for PPI modulators due to their ability to interact with hydrophobic pockets within protein targets. The structural features of 4-(< strong >Fluoromethyl strong >)-2-< strong >Iodo strong >)-3-< strong >Nitro strong >-6-(< strong >Trifluoromethoxy) strong >pyridine make it an ideal building block for designing molecules that can disrupt these interactions effectively. For instance, studies have demonstrated that fluorinated pyridines can enhance binding affinity by modulating electronic distributions and improving hydrophobic complementarity with protein surfaces.
The pharmaceutical industry has also shown increasing interest in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In these conditions, aberrant protein aggregation and misfolding are central pathological features. Small-molecule chaperones—compounds that assist in maintaining protein folding—are being explored as potential therapeutics. The unique structural properties of 4-(< strong >Fluoromethyl strong >)-2-< strong >Iodo strong >)-3-< strong >Nitro strong >-6-(< strong >Trifluoromethoxy) strong >pyridine make it a valuable precursor for synthesizing novel chaperones that can interact with disease-causing proteins and prevent their aggregation.
The role of this compound extends beyond PPI inhibition and protein chaperone design. It has been utilized in the synthesis of antiviral agents where fluorinated pyridines exhibit enhanced resistance to metabolic degradation, improving drug efficacy. Additionally, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to modulate enzyme activity through precise steric and electronic interactions. These findings underscore the compound's broad applicability across multiple therapeutic areas.
The synthetic methodologies involving 4-(< strong >Fluoromethyl strong >)-2-< strong >Iodo stron g])-3-< str on g>Nitro stron g>-6-(< str on g>Trifluoromethoxy) str on g>pyridine are also worth mentioning. The compound's reactivity allows for facile introduction or modification of various functional groups through well-established organic transformations. For example, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or vinyl moieties at the iodo-substituted position, expanding the molecular diversity accessible from this intermediate. Furthermore, transition-metal-catalyzed hydrogenation or oxidation strategies can be employed to tune electronic properties or introduce additional functionality.
The growing body of literature highlights the importance of fluorinated pyridines in drug discovery. Recent advances in computational chemistry have further accelerated the design process by enabling high-throughput virtual screening and de novo molecule generation. These computational tools have been instrumental in identifying novel analogs of 4-(< str on g>Fluoromethyl str on g])-2-< str on g>Iodo stron g>-3-< str on g>Nitro stron g>-6-(< str on g>Trifluoromethoxy) str on g>pyridine with enhanced pharmacokinetic profiles or improved target engagement. Such innovations underscore the compound's significance as a scaffold for future drug development efforts.
In conclusion, 4-(< strong >Fluoromethyl stron g])-2-< strong >Iodo stron g>-3-< str on g>Nitro stron g>-6-(< str on g>Trifluoromethoxy) stron g>pyridine (CAS No. 1804483-68-8) represents a critical intermediate in modern pharmaceutical synthesis. Its unique combination of functional groups—fluoromethyl stron g>, iodo, nitro, and trifluoromethoxy
1804483-68-8 (4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine) Related Products
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)
- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)
- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1259285-56-7(N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 2171683-79-5(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)




